molecular formula C13H15N5OS B12176147 N-(prop-2-en-1-yl)-2-(1H-tetrazol-1-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

N-(prop-2-en-1-yl)-2-(1H-tetrazol-1-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

Cat. No.: B12176147
M. Wt: 289.36 g/mol
InChI Key: NIVJVMWZDDGYBC-UHFFFAOYSA-N
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Description

N-(prop-2-en-1-yl)-2-(1H-tetrazol-1-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure that includes a tetrazole ring, a benzothiophene core, and a carboxamide group, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(prop-2-en-1-yl)-2-(1H-tetrazol-1-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide typically involves multiple steps:

    Formation of the Benzothiophene Core: This can be achieved through cyclization reactions involving thiophene derivatives and appropriate reagents.

    Introduction of the Tetrazole Ring: The tetrazole ring can be introduced via cycloaddition reactions using azides and nitriles.

    Attachment of the Prop-2-en-1-yl Group: This step involves alkylation reactions using prop-2-en-1-yl halides.

    Formation of the Carboxamide Group: This can be done through amidation reactions using carboxylic acids and amines.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzothiophene core, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the tetrazole ring or the carboxamide group, resulting in the formation of amines or other reduced derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA)

    Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution Reagents: Alkyl halides, acyl chlorides

Major Products

    Oxidation Products: Sulfoxides, sulfones

    Reduction Products: Amines, reduced tetrazole derivatives

    Substitution Products: Various alkylated or acylated derivatives

Scientific Research Applications

N-(prop-2-en-1-yl)-2-(1H-tetrazol-1-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(prop-2-en-1-yl)-2-(1H-tetrazol-1-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: Enzymes, receptors, and other proteins that the compound can bind to or inhibit.

    Pathways Involved: Signal transduction pathways, metabolic pathways, and other cellular processes that the compound can modulate.

Comparison with Similar Compounds

Similar Compounds

  • N-(prop-2-en-1-yl)-2-(1H-tetrazol-1-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
  • N-(prop-2-en-1-yl)-2-(1H-tetrazol-1-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-sulfonamide

Uniqueness

N-(prop-2-en-1-yl)-2-(1H-tetrazol-1-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C13H15N5OS

Molecular Weight

289.36 g/mol

IUPAC Name

N-prop-2-enyl-2-(tetrazol-1-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

InChI

InChI=1S/C13H15N5OS/c1-2-7-14-12(19)11-9-5-3-4-6-10(9)20-13(11)18-8-15-16-17-18/h2,8H,1,3-7H2,(H,14,19)

InChI Key

NIVJVMWZDDGYBC-UHFFFAOYSA-N

Canonical SMILES

C=CCNC(=O)C1=C(SC2=C1CCCC2)N3C=NN=N3

Origin of Product

United States

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